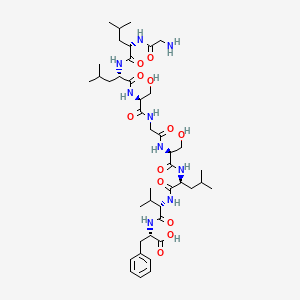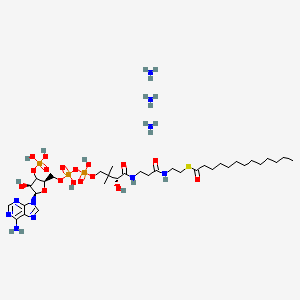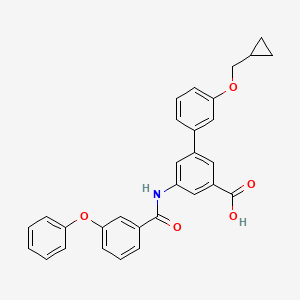
Fabp1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Fabp1-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts . Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes.
Análisis De Reacciones Químicas
Fabp1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Fabp1-IN-1 has several scientific research applications, including:
Chemistry: Used to study the binding properties and interactions of fatty acid binding proteins.
Biology: Used to investigate the role of FABP1 in various biological processes, including lipid metabolism and transport.
Mecanismo De Acción
Fabp1-IN-1 exerts its effects by selectively inhibiting the activity of FABP1. This inhibition disrupts the binding and transport of fatty acids within cells, leading to alterations in lipid metabolism and signaling pathways . The molecular targets of this compound include the FABP1 protein itself, as well as other proteins and pathways involved in lipid metabolism .
Comparación Con Compuestos Similares
Fabp1-IN-1 is unique in its high selectivity for FABP1 compared to other fatty acid binding proteins. Similar compounds include:
FABP3 inhibitors: These compounds target fatty acid binding protein 3 and have different selectivity profiles and applications.
FABP4 inhibitors: These compounds target fatty acid binding protein 4 and are used in research related to metabolic diseases and inflammation.
This compound stands out due to its specific inhibition of FABP1, making it a valuable tool for studying the role of this protein in various biological processes and diseases .
Propiedades
Fórmula molecular |
C30H25NO5 |
|---|---|
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
3-[3-(cyclopropylmethoxy)phenyl]-5-[(3-phenoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C30H25NO5/c32-29(22-7-5-11-28(18-22)36-26-8-2-1-3-9-26)31-25-15-23(14-24(16-25)30(33)34)21-6-4-10-27(17-21)35-19-20-12-13-20/h1-11,14-18,20H,12-13,19H2,(H,31,32)(H,33,34) |
Clave InChI |
AJHUKENAWLZUOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=CC(=C2)C3=CC(=CC(=C3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


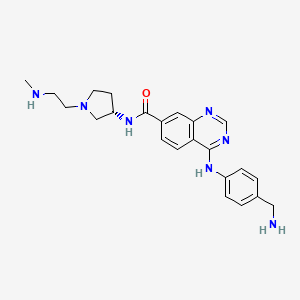
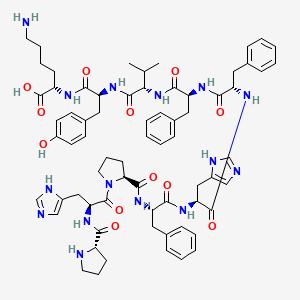
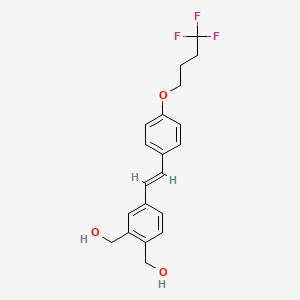

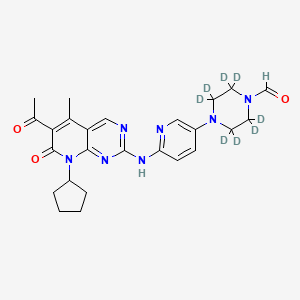

![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
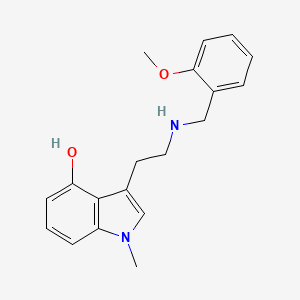
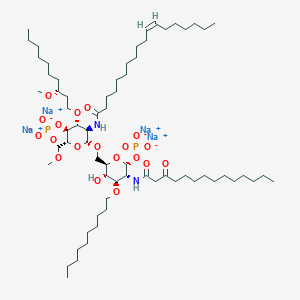
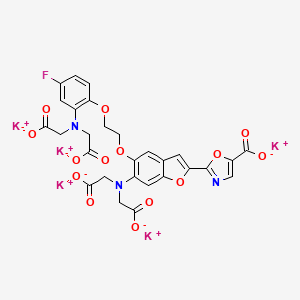
![[5-[(E)-2-[1-[3-[1-[2-[[3-[[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]carbamoyl]benzoyl]amino]ethyl]triazol-4-yl]propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-7,8-dihydro-6H-xanthen-3-yl] cyclopropanecarboxylate;iodide](/img/structure/B12382226.png)

